Cas no 2877635-49-7 (6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine)
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine
- AKOS040861256
- 2877635-49-7
- F6739-6736
-
- Inchi: 1S/C14H17N3O2/c1-17(13-8-14(19-3)16-10-15-13)9-11-4-6-12(18-2)7-5-11/h4-8,10H,9H2,1-3H3
- InChI Key: ZXFRLXXVEZOPPR-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1)CN(C)C1C=C(N=CN=1)OC
Computed Properties
- Exact Mass: 259.132076794g/mol
- Monoisotopic Mass: 259.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 5
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 47.5Ų
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6739-6736-2μmol |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-5μmol |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-10μmol |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-20μmol |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-1mg |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-2mg |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-3mg |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-4mg |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-5mg |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6739-6736-10mg |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine |
2877635-49-7 | 10mg |
$118.5 | 2023-09-07 |
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine
Introduction to 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine (CAS No. 2877635-49-7)
6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine, identified by its CAS number 2877635-49-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including its methoxy and methyl substituents, contribute to its unique chemical properties and biological interactions, making it a subject of intense study in drug discovery and development.
The pyrimidine core of 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine is a key pharmacophore that has been extensively explored for its role in modulating various biological pathways. Pyrimidines are fundamental components of nucleic acids, and derivatives of this class have shown promise in the treatment of a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. The presence of multiple functional groups, such as the methoxy and methyl groups, enhances the compound's ability to interact with biological targets, making it a valuable scaffold for the design of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small molecule inhibitors that target specific enzymes and receptors involved in disease pathogenesis. 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine has been investigated for its potential as an inhibitor of enzymes that play critical roles in cancer metabolism and signaling pathways. For instance, studies have suggested that this compound may interfere with the activity of kinases and other enzymes that are aberrantly activated in tumor cells, thereby inhibiting their proliferation and survival.
The methoxy groups in the molecule contribute to its hydrophobicity, which can influence its solubility and bioavailability. Additionally, the 4-methoxyphenyl moiety introduces a phenolic group that can participate in hydrogen bonding interactions with biological targets. These structural features make 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine a versatile candidate for further optimization to enhance its pharmacological properties.
Recent advancements in computational chemistry and drug design have enabled researchers to predict the binding affinity and specificity of small molecules like 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine to their target proteins. These computational approaches have been instrumental in identifying promising candidates for experimental validation. Virtual screening techniques have been used to dock this compound into active sites of enzymes such as tyrosine kinases and phosphodiesterases, providing insights into its potential mechanism of action.
The synthesis of 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, has facilitated the construction of complex molecular architectures efficiently. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical studies and eventual clinical trials.
In preclinical studies, 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine has demonstrated encouraging results in vitro and in vivo. In cell culture models, this compound has shown inhibitory effects on cancer cell lines by disrupting key signaling pathways involved in tumor growth and angiogenesis. Animal models have further supported these findings by demonstrating antitumor activity without significant toxicity at effective doses. These preclinical results have laid the groundwork for exploring its potential as a lead compound for the development of new anticancer therapies.
The pharmacokinetic profile of 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine is another critical aspect that has been studied to assess its suitability for therapeutic use. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) have been carefully evaluated to ensure that the compound exhibits favorable properties for clinical translation. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to characterize its pharmacokinetic behavior in animal models.
The growing interest in targeted therapy has spurred research into developing small molecules like 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine that can selectively inhibit disease-causing proteins without affecting normal cellular processes. The unique structural features of this compound make it an attractive candidate for further development as a targeted therapy. By modulating specific enzymatic or receptor activities, it holds promise for treating conditions where traditional treatments have limitations.
Future research directions may include exploring combination therapies involving 6-methoxy-N-[(4-methoxyphenyl)methyl]-N-methylpyrimidin-4-amine with other drugs or radiation to enhance efficacy while minimizing side effects. Additionally, investigating its potential role in treating other diseases beyond cancer could open up new therapeutic avenues. The development of novel delivery systems may also improve its bioavailability and targeted delivery to affected tissues.
In conclusion,6-methoxy-N-[ ( 4 - meth oxy phen yl ) m eth y l ] - N - m eth y l p y rim idin - 4 - am ine (CAS No. 2877635 - 49 - 7) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features, coupled with encouraging preclinical results, make it a valuable candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.
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